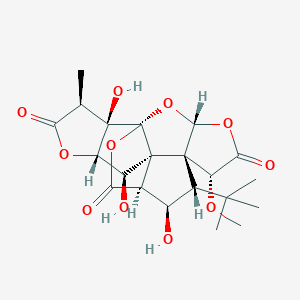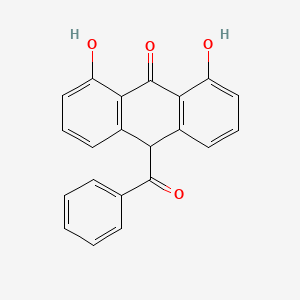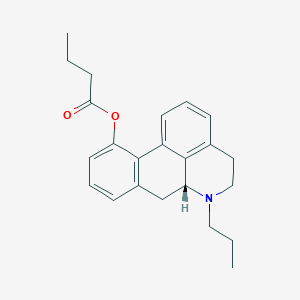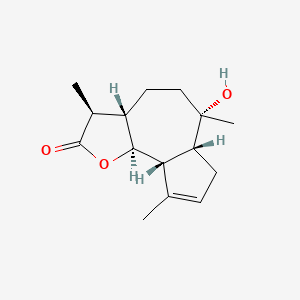
11beta,13-Dihydro-10-epi-8-deoxycumam-brin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B is a small molecular drug with the chemical formula C15H22O3. It is known for its potential as a discovery agent in various scientific research fields . The compound consists of 22 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms, making up a total of 40 atoms .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B are not extensively documented in the available literature. the compound’s structure suggests that it may be synthesized through a series of organic reactions involving the formation of multiple bonds, rings, and functional groups . Industrial production methods would likely involve optimizing these synthetic routes for scalability and efficiency.
Analyse Chemischer Reaktionen
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the formation or breaking of chemical bonds . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the compound’s functional groups and ring structures.
Wissenschaftliche Forschungsanwendungen
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is investigated for its potential effects on cellular processes and molecular pathways. In medicine, it is explored as a potential therapeutic agent for various diseases . Additionally, the compound has industrial applications in the development of new materials and chemical products .
Wirkmechanismus
The mechanism of action of 11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors that play critical roles in various biological processes .
Vergleich Mit ähnlichen Verbindungen
11BETA,13-DIHYDRO-10-EPI-8-DEOXYCUMAM-BRIN B can be compared with other similar compounds, such as 11beta,13-Dihydro-10-epi-8-deoxycumam-brin A and 11beta,13-Dihydro-10-epi-8-deoxycumam-brin C . These compounds share similar chemical structures and properties but differ in their specific functional groups and ring configurations. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(3S,3aS,6S,6aR,9aR,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h4,9-13,17H,5-7H2,1-3H3/t9-,10-,11+,12-,13-,15-/m0/s1 |
InChI-Schlüssel |
CWACFPQPFUIHTR-WBSYEDSCSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@]([C@@H]3CC=C([C@@H]3[C@H]2OC1=O)C)(C)O |
Kanonische SMILES |
CC1C2CCC(C3CC=C(C3C2OC1=O)C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)
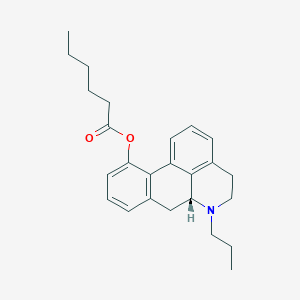
![1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea](/img/structure/B10839939.png)
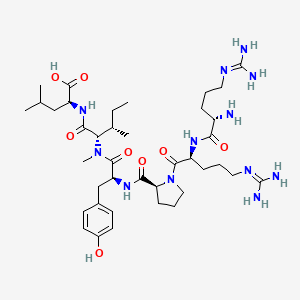
![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)
